N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylphenyl group, and an imidazo[2,1-b][1,3]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the imidazo[2,1-b][1,3]thiazole ring: This step often involves the reaction of a thioamide with an α-haloketone under acidic or basic conditions.
Attachment of the dimethoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the dimethoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling of the intermediate compounds: The final step involves coupling the intermediate imidazo[2,1-b][1,3]thiazole with the dimethoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b][1,3]thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide stands out due to its unique combination of functional groups, which contribute to its diverse chemical properties and potential applications. The presence of the imidazo[2,1-b][1,3]thiazole ring, in particular, distinguishes it from other similar compounds and enhances its potential biological activities.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-4-7-18(8-5-16)20-14-27-19(15-31-24(27)26-20)13-23(28)25-11-10-17-6-9-21(29-2)22(12-17)30-3/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXKHLKPGXOTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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